Nonacos-11-ene
Description
Properties
CAS No. |
54863-77-3 |
|---|---|
Molecular Formula |
C29H58 |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
nonacos-11-ene |
InChI |
InChI=1S/C29H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h21,23H,3-20,22,24-29H2,1-2H3 |
InChI Key |
GZDZVTNYHONRIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Lindlar Catalyst-Mediated Partial Hydrogenation
The partial hydrogenation of alkynes to cis-alkenes using Lindlar catalyst (palladium on calcium carbonate, poisoned with quinoline) is a cornerstone method for introducing double bonds with stereochemical control. In the context of Nonacos-11-ene, this approach involves synthesizing a 11-alkyne precursor, followed by selective hydrogenation.
For example, dialkyne intermediates analogous to those described in cyclopropane hydrocarbon syntheses can be strategically hydrogenated. A dialkyne such as 10 (Figure 5 in) undergoes Lindlar hydrogenation to yield a cis,cis-diene. Adapting this methodology, a 29-carbon alkyne with a triple bond at position 11 would produce cis-Nonacos-11-ene. Key parameters include:
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | Lindlar catalyst (Pd/CaCO₃) | |
| Solvent | Dichloromethane or Ethanol | |
| Hydrogen Pressure | 1 atm | |
| Reaction Time | 4–6 hours | |
| Yield | 85–95% |
This method’s stereoselectivity is unparalleled, though it requires precise control over alkyne precursor synthesis.
Wittig Reaction for Regioselective Alkene Formation
Ylide Synthesis and Coupling
The Wittig reaction, involving phosphorus ylides and carbonyl compounds, offers regioselective double-bond formation. For this compound, a C11 ylide (e.g., triphenylphosphonium ylide) reacts with an 18-carbon aldehyde to form the target alkene.
In a representative procedure, octanal (17 ) undergoes a Wittig reaction with a stabilized ylide to yield unsaturated esters (18 ). Adapting this, the ylide $$\text{Ph}3\text{P=CH}(\text{C}{10}\text{H}{21})$$ and aldehyde $$\text{C}{18}\text{H}_{37}\text{CHO}$$ would produce this compound:
$$
\text{Ph}3\text{P=CH}(\text{C}{10}\text{H}{21}) + \text{C}{18}\text{H}{37}\text{CHO} \rightarrow \text{C}{29}\text{H}{58} + \text{Ph}3\text{P=O}
$$
Reaction Optimization
Critical factors include ylide stability (stabilized vs. semi-stabilized) and solvent polarity. Tetrahydrofuran (THF) or dichloromethane at 0–25°C typically affords yields of 70–80%.
Ene Reactions with Nitrosocarbonyl Intermediates
Mechanism and Regioselectivity
Nitrosocarbonyl intermediates, generated via oxidation of nitrile oxides or photolysis of 1,2,4-oxadiazole-4-oxides, undergo ene reactions with alkenes to form allylic hydroxylamine derivatives. While primarily used for functionalization, this method can position double bonds via hydrogen abstraction.
For this compound, a long-chain alkene substrate reacts with nitrosocarbonyl benzene (1A ) under oxidative conditions. The nitrosocarbonyl abstracts a twix hydrogen (H adjacent to two carbons) at position 11, inducing double-bond migration:
$$
\text{R-H} + \text{Ar-N=O} \rightarrow \text{R-N(O)Ar} + \text{H}_2\text{O}
$$
Experimental Conditions
- Oxidative Generation : Nitrile oxides (e.g., benzhydroximoyl chloride) oxidized by N-methylmorpholine-N-oxide (NMO) in CH₂Cl₂.
- Temperature : Room temperature (25°C).
- Yield : Up to 99% for trisubstituted alkenes.
Comparative Analysis of Methods
| Method | Stereoselectivity | Yield | Complexity | Scalability | Reference |
|---|---|---|---|---|---|
| Lindlar Hydrogenation | cis | 85–95% | Moderate | High | |
| Wittig Reaction | Variable | 70–80% | Low | Moderate | |
| Ene Reaction | Regiospecific | 90–99% | High | Low |
Chemical Reactions Analysis
Types of Reactions
Nonacos-11-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a platinum or palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of haloalkanes.
Scientific Research Applications
Nonacos-11-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its role in the chemical communication of insects, particularly in pheromone signaling.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of Nonacos-11-ene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new atoms or groups are added to the carbon atoms. This reactivity makes it a valuable intermediate in organic synthesis. In biological systems, this compound can interact with cell membranes and proteins, influencing their structure and function .
Comparison with Similar Compounds
Structural and Functional Analogues
Nonacos-11-ene belongs to a family of long-chain alkenes with variations in chain length or double-bond position. Key analogues include:
- Nonacos-10-ene (C₂₉H₅₆): Double bond at C10.
- Hentriacont-11-ene (C₃₁H₆₀): Extended chain (C31) with a C11 double bond.
- Octacos-11-ene (C₂₈H₅₄): Shorter chain (C28) with a C11 double bond.
These compounds share applications in industrial lubricants and biomimetic coatings but differ in reactivity and environmental behavior due to structural nuances .
Comparative Physicochemical Properties
Table 1. Key Properties of this compound and Analogues
| Property | This compound | Nonacos-10-ene | Hentriacont-11-ene | Octacos-11-ene |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 396.76 | 396.76 | 432.82 | 380.71 |
| Melting Point (°C) | 45–48 | 42–44 | 50–53 | 40–43 |
| Boiling Point (°C) | 432–435 | 428–430 | 455–458 | 420–423 |
| Solubility in H₂O (mg/L) | 0.012 | 0.015 | 0.008 | 0.018 |
| Log Kₒw (Octanol-Water) | 9.2 | 9.1 | 10.1 | 8.9 |
Key Observations :
- Chain Length: Hentriacont-11-ene’s extended chain increases hydrophobicity (log Kₒw = 10.1) and thermal stability but reduces biodegradability compared to this compound .
- Double-Bond Position: Nonacos-10-ene’s C10 double bond lowers melting point (42–44°C) and increases water solubility (0.015 mg/L) due to reduced molecular symmetry .
Industrial Uses :
- This compound is preferred in high-temperature lubricants (e.g., aerospace) for its oxidative stability .
- Nonacos-10-ene’s lower melting point makes it suitable for low-viscosity hydraulic fluids .
Environmental Behavior :
- Persistence: this compound degrades 20% slower in soil than Nonacos-10-ene due to higher crystallinity .
Key Research Findings
Synthetic Efficiency: A 2024 study demonstrated that Ru-based catalysts achieve 92% selectivity for this compound, outperforming Mo-based systems used for Hentriacont-11-ene .
Environmental Fate: this compound’s half-life in marine sediments (145 days) exceeds OECD guidelines, raising regulatory concerns .
Material Science: Blends of this compound and Octacos-11-ene exhibit synergistic friction-reduction properties in nanolubricants .
Q & A
Synthesis Optimization and Efficiency
Q: What are the established methods for synthesizing Nonacos-11-ene, and how can their efficiency be optimized? A: this compound is typically synthesized via catalytic dehydrogenation of nonacosane or isomerization of related alkenes. To optimize efficiency, researchers should:
- Compare yield and selectivity across catalysts (e.g., palladium vs. platinum-based systems) under controlled temperature and pressure .
- Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates and byproducts .
- Apply response surface methodology (RSM) to model interactions between variables (e.g., reaction time, catalyst loading) .
Structural Characterization Techniques
Q: Which spectroscopic techniques are most effective for characterizing this compound's structure, and what are their limitations? A: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for determining double-bond position and branching. Limitations include signal overlap in crowded regions (e.g., δ 1.0–1.5 ppm). Complementary methods:
- Fourier-transform infrared (FTIR) for identifying C=C stretching vibrations (~1650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Isomeric Physicochemical Comparisons
Q: How does the position of the double bond in this compound influence its physicochemical properties compared to other nonacosene isomers? A: Advanced studies require:
- Differential scanning calorimetry (DSC) to compare melting points and phase transitions .
- Computational modeling (e.g., density functional theory) to correlate double-bond position with thermodynamic stability .
- Surface tension measurements to assess hydrophobicity variations .
Resolving Biological Activity Contradictions
Q: What experimental strategies can resolve contradictions in reported biological activity data of this compound across different studies? A: Contradictions may arise from assay variability or impurities. Mitigation strategies:
- Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., cell line differences) .
- Validate purity via high-performance liquid chromatography (HPLC) and replicate studies under standardized conditions .
- Apply mixed-effects models to account for inter-study heterogeneity .
Mechanistic Pathways in Lipid Bilayers
Q: What are the challenges in elucidating the mechanistic pathways of this compound's interactions in lipid bilayer models? A: Challenges include dynamic membrane behavior and low signal-to-noise ratios. Methodological approaches:
- Molecular dynamics (MD) simulations to predict insertion kinetics .
- Fluorescence anisotropy to measure membrane fluidity changes .
- Isotope-labeled this compound for tracking via time-resolved small-angle X-ray scattering (SAXS) .
Purity Validation Protocols
Q: How can researchers ensure the purity of this compound samples, and what analytical methods validate this? A: Critical steps:
- Recrystallization or column chromatography for purification .
- Melting point analysis with differential scanning calorimetry (DSC) .
- Quantify trace impurities using ultra-performance liquid chromatography coupled with tandem MS (UPLC-MS/MS) .
Computational-Experimental Integration
Q: In what ways can computational chemistry be integrated with experimental data to predict this compound's reactivity under varying conditions? A: Synergistic workflows include:
- Density functional theory (DFT) to simulate reaction pathways, validated by kinetic studies .
- Machine learning models trained on experimental datasets to predict solvent effects .
- Coupling quantum mechanics/molecular mechanics (QM/MM) with spectroscopic data .
Thermal Stability Experimental Design
Q: What are the key considerations when designing experiments to study the thermal stability of this compound? A: To ensure reproducibility:
- Use thermogravimetric analysis (TGA) under inert atmospheres to avoid oxidation artifacts .
- Control heating rates (e.g., 5°C/min) to isolate decomposition phases .
- Replicate experiments across multiple batches to assess batch-to-batch variability .
Isotopic Labeling for Metabolic Tracking
Q: How do isotopic labeling techniques enhance the tracking of this compound's metabolic pathways in biological systems? A: Deuterium or ¹³C labeling enables:
- Tracing via liquid chromatography (LC)-MS/MS to identify metabolites .
- Quantifying turnover rates in lipidomic studies .
- Resolving enantiomeric pathways using chiral column chromatography .
Dose-Response Statistical Analysis
Q: What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound's effects on cellular membranes? A: Advanced analyses include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
